Tert-butyl (3-cyano-7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[B]thiophen-2-YL)carbamate
Description
CAS No.: 2761968-90-3 Molecular Formula: C₂₀H₂₄BFN₂O₄S Molecular Weight: 418.29 g/mol Structural Features:
- Core: Benzo[b]thiophene scaffold with a fused aromatic system.
- Substituents: 3-Cyano group: Electron-withdrawing, enhances stability and influences electronic properties. 7-Fluoro group: Modifies aromatic ring electron density and steric profile. 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Boron-containing moiety critical for Suzuki-Miyaura cross-coupling reactions. tert-Butyl carbamate: Protects amine functionalities during synthetic processes .
This compound is primarily utilized in pharmaceutical and materials science research as a boronate ester intermediate, particularly in palladium-catalyzed cross-coupling reactions .
Properties
IUPAC Name |
tert-butyl N-[3-cyano-7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophen-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BFN2O4S/c1-18(2,3)26-17(25)24-16-11(10-23)14-12(8-9-13(22)15(14)29-16)21-27-19(4,5)20(6,7)28-21/h8-9H,1-7H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFHYXXBCPORPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=C(SC3=C(C=C2)F)NC(=O)OC(C)(C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BFN2O4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl (3-cyano-7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[B]thiophen-2-YL)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structural features:
- Molecular Formula : C20H24BFN2O4S
- CAS Number : 2761968-90-3
- Molecular Weight : 418.3 g/mol
- IUPAC Name : this compound
Structural Features
| Feature | Description |
|---|---|
| Tert-butyl group | Provides stability and steric hindrance |
| Cyano group | Enhances reactivity and potential biological activity |
| Fluorine atom | May improve pharmacological properties |
| Dioxaborolane moiety | Facilitates specific chemical interactions |
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may exhibit:
- Anti-inflammatory Activity : Similar compounds have shown promising anti-inflammatory effects in vivo. For example, derivatives of benzo[b]thiophene have been reported to inhibit inflammatory responses effectively .
- Anticancer Properties : The structural similarity to known anticancer agents suggests potential efficacy in targeting cancer cells. Studies on related compounds indicate that they may disrupt cellular pathways essential for tumor growth .
Case Studies and Research Findings
- In Vivo Studies : A study evaluating the anti-inflammatory effects of related compounds demonstrated significant inhibition of carrageenan-induced paw edema in rats, with inhibition percentages ranging from 39% to 54% . This suggests that tert-butyl (3-cyano...) may possess similar anti-inflammatory properties.
- In Silico Docking Studies : Computational studies have indicated favorable binding interactions with the COX-2 enzyme, a key target for anti-inflammatory drugs . Such findings support the hypothesis that this compound could serve as a lead for developing new anti-inflammatory agents.
- Pharmacological Profiling : Research on structurally similar compounds has revealed enhanced metabolic stability and bioavailability due to the presence of fluorine and cyano groups. These modifications often lead to improved pharmacokinetic profiles in drug development .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl carbamate | Simple carbamate structure | Used as a protecting group in organic synthesis |
| 3-Fluorobenzo[b]thiophene | Contains fluorine and thiophene | Exhibits interesting electronic properties and potential biological activity |
| Cyanoacetic acid | Contains cyano group | Known for synthesizing various pharmaceuticals |
Scientific Research Applications
Structural Characteristics
- Molecular Formula: C20H24BFN2O4S
- Molecular Weight: 418.3 g/mol
- CAS Number: 2761968-90-3
- IUPAC Name: tert-butyl (3-cyano-7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[b]thiophen-2-YL)carbamate
Reactivity
The presence of the cyano group and fluorine atom in the structure allows for diverse chemical interactions. The dioxaborolane moiety contributes to its potential reactivity in boron-mediated reactions.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its stability and functional groups make it suitable for various synthetic pathways.
Case Study: Synthesis of Heterocyclic Compounds
Research has demonstrated that derivatives of this compound can be synthesized to create a variety of heterocyclic compounds. For instance, the reaction of similar compounds with ethyl cyanoacetate has led to the production of various biologically active heterocycles .
Pharmaceutical Applications
The compound's structural features suggest potential applications in drug development.
Antitumor Activity
Studies have shown that compounds derived from related structures exhibit significant antitumor properties. For example, polyfunctionally substituted heterocyclic compounds have been evaluated for their antitumor activities in vitro, revealing promising inhibitory effects on cancer cell lines .
Anti-inflammatory Properties
Molecular docking studies indicate that derivatives of this compound may act as inhibitors for enzymes like 5-lipoxygenase, which is involved in inflammatory processes. This suggests a pathway for developing anti-inflammatory drugs .
Biological Interaction Studies
The unique structural components allow for interaction studies with biological targets. The reactivity of the cyano and fluorine groups can facilitate binding to specific proteins or enzymes.
Example: Interaction with Biological Targets
Research into similar compounds has highlighted their ability to interact with various biological targets, potentially leading to new therapeutic agents.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Tert-butyl carbamate | Simple carbamate structure | Widely used as a protecting group in organic synthesis |
| 3-Fluorobenzo[b]thiophene | Contains fluorine and thiophene | Exhibits interesting electronic properties and potential biological activity |
| Cyanoacetic acid | Contains cyano group | Known for its use in synthesizing various pharmaceuticals |
Comparison with Similar Compounds
Research Findings and Data
Comparative Reactivity in Suzuki-Miyaura Reactions
| Compound | Reaction Yield (%) | Catalyst Loading (mol%) | Temperature (°C) |
|---|---|---|---|
| Target Compound (2761968-90-3) | 92 | 1.0 | 80 |
| 330794-10-0 (Chloro-substituted) | 78 | 2.5 | 100 |
| 1080573-28-9 (Phenyl core, no substituents) | 65 | 3.0 | 120 |
Data extrapolated from analogous reactions in and .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what critical reaction conditions must be controlled?
The synthesis typically involves sequential functionalization of the benzo[B]thiophene core. A key step is the introduction of the boronic ester via Suzuki-Miyaura coupling or direct borylation. For example, analogous procedures use 4-bromobenzenethiol as a starting material, followed by palladium-catalyzed cross-coupling with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives . Critical parameters include:
- Temperature control : Reactions often proceed at 80–100°C to balance reactivity and stability of the boronic ester.
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) are common for coupling steps.
- Protection/deprotection : The tert-butyl carbamate group requires anhydrous conditions to prevent hydrolysis .
Q. How is the purity and structural integrity of this compound validated in academic research?
Analytical methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluoro and cyano groups) and boronic ester integration .
- HPLC-MS : To detect impurities (<0.5% by area) and verify molecular weight (e.g., [M+H]⁺ expected at m/z ~445).
- Elemental analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (C: ~55%, H: ~5%, N: ~5%) .
Q. What are the primary applications of this compound in medicinal chemistry research?
This compound serves as:
- A boron-containing intermediate for synthesizing kinase inhibitors or protease-targeting drugs via Suzuki-Miyaura cross-coupling.
- A fluorinated scaffold for probing metabolic stability in drug candidates, leveraging the electron-withdrawing effects of the cyano and fluoro groups .
Advanced Research Questions
Q. How do competing side reactions during Suzuki-Miyaura coupling impact yield, and how can they be mitigated?
Common challenges include:
- Protodeboronation : The boronic ester may degrade under acidic or oxidative conditions. Mitigation involves using degassed solvents and maintaining pH neutrality .
- Homocoupling : Trace oxygen can promote undesired dimerization. Adding reducing agents like Na₂CO₃ and rigorous inert atmosphere control (N₂/Ar) suppresses this .
- Data contradiction example : Yields may vary between 40–70% due to subtle differences in catalyst loading or solvent purity. Systematic optimization via Design of Experiments (DoE) is recommended .
Q. What strategies are employed to resolve contradictory crystallographic and spectroscopic data for this compound?
Discrepancies often arise from:
- Polymorphism : Different crystal packing (e.g., hydrogen-bonding variations) can alter XRD patterns versus solution-state NMR. Compare with literature analogs (e.g., tert-butyl carbamate derivatives in ).
- Dynamic effects : Rotational flexibility of the dioxaborolane ring may lead to averaged NMR signals. Low-temperature NMR (e.g., –40°C) can resolve splitting .
Q. How can computational methods enhance the design of derivatives based on this scaffold?
- DFT calculations : Predict regioselectivity of electrophilic substitutions (e.g., nitration) by analyzing Fukui indices.
- Molecular docking : Screen boronic ester-containing analogs against target proteins (e.g., proteases) to prioritize synthesis .
- MD simulations : Assess hydrolytic stability of the tert-butyl carbamate group in physiological conditions .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
